

Application Note: Quantification of cis-Pinonic Acid in Atmospheric Aerosol Samples

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Compound of Interest					
Compound Name:	cis-Pinonic acid				
Cat. No.:	B2696892	Get Quote			

Introduction

cis-Pinonic acid is a key secondary organic aerosol (SOA) tracer compound formed from the atmospheric oxidation of α-pinene, a prevalent biogenic volatile organic compound (BVOC) emitted by terrestrial vegetation. Its quantification in aerosol samples is crucial for understanding the sources, formation mechanisms, and atmospheric transport of biogenic secondary organic aerosols (BSOA), which have significant impacts on air quality, climate, and human health. This application note provides a detailed protocol for the quantification of cispinonic acid in atmospheric aerosol samples using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization, and alternatively by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Summary of Quantitative Data

The concentration of **cis-pinonic acid** in atmospheric aerosols can vary significantly depending on the sampling location, season, and meteorological conditions. A summary of reported concentrations from various studies is presented in Table 1.



Location	Sample Type	Concentration Range (ng/m³)	Analytical Method	Reference
Forest Site, Canada	PM2.5 Aerosols	1.6 - 44.2	GC-MS (non- derivatization)	[1]
Traffic Tunnel, Canada	PM2.5 Aerosols	Below detection - 6.5	GC-MS (non- derivatization)	[1]
Xitou Forest, Subtropical	Organic Matter	Average: 65 ± 36 (max: 170)	Not Specified	[2]
Finnish Forest	Particulate Phase	0.3 - 277	TD-GC-MS (derivatization)	[3]
Beijing, Summertime	Ambient Aerosol	Average contribution: 6% of 146 ng/m³ total markers	UHPLC-Q Exactive Orbitrap MS	[4][5]

Experimental Protocols

Protocol 1: Quantification of cis-Pinonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol details the extraction of organic compounds from aerosol filters, followed by derivatization to increase the volatility of **cis-pinonic acid** for GC-MS analysis.

1. Sample Collection:

- Aerosol samples are collected on quartz fiber filters using a high-volume or low-volume air sampler.
- The total volume of air sampled should be recorded.
- After sampling, filters should be wrapped in pre-baked aluminum foil, sealed in airtight bags, and stored at -20°C until analysis to prevent degradation of organic species.



2. Extraction:

- A portion of the filter is spiked with an internal standard (e.g., a deuterated analog of a carboxylic acid) to correct for matrix effects and variations in extraction efficiency.
- The filter portion is placed in a clean extraction vessel.
- Extraction is performed by sonication using a suitable solvent mixture. A common mixture is dichloromethane (DCM) and methanol (MeOH) in a 3:1 (v/v) ratio.[1]
- The extraction process is typically repeated three times to ensure complete recovery of the analytes.
- The extracts are combined and filtered to remove any filter debris.
- 3. Concentration and Derivatization:
- The combined extract is concentrated to near dryness under a gentle stream of nitrogen.
- The residue is then derivatized to convert the carboxylic acid group of cis-pinonic acid into a more volatile ester. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to a trimethylsilyl (TMS) ester.
- The reaction is typically carried out at 70°C for 1 hour.
- 4. GC-MS Analysis:
- · Gas Chromatograph (GC) Conditions:
 - o Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS).
 - Injector Temperature: 250°C.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.



- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
 - Key Ions for cis-Pinonic Acid-TMS ester: Monitor characteristic ions for the derivatized compound.

5. Quantification:

- A calibration curve is generated using authentic standards of cis-pinonic acid that have undergone the same derivatization procedure.
- The concentration of **cis-pinonic acid** in the sample is determined by comparing the peak area of the analyte to the calibration curve, corrected for the recovery of the internal standard.

Protocol 2: Quantification of cis-Pinonic Acid by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is suitable for the direct analysis of **cis-pinonic acid** without the need for derivatization.

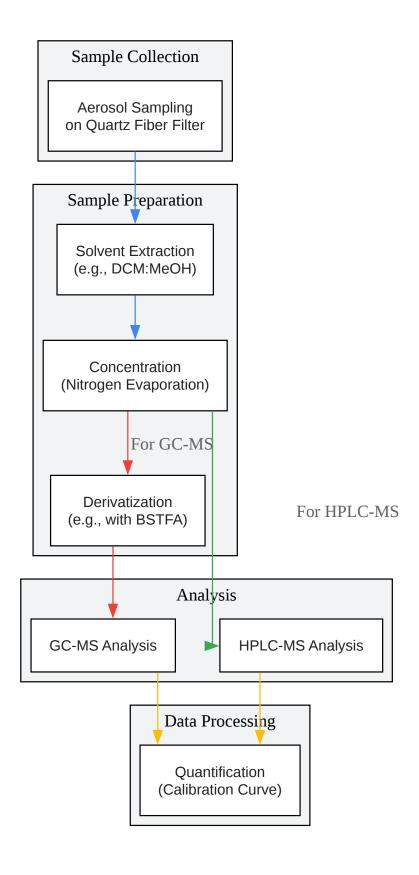
- 1. Sample Collection and Extraction:
- Follow the same procedure as in Protocol 1 for sample collection.
- For extraction, a solvent mixture of methanol and water (e.g., 50:50 v/v) is often used.



- The combined extract is filtered through a 0.22 µm filter before analysis.[6]
- 2. HPLC-MS Analysis:
- High-Performance Liquid Chromatograph (HPLC) Conditions:
 - Column: A reverse-phase column (e.g., C18).
 - Mobile Phase: A gradient elution is typically used with two solvents:
 - Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid).
 - Solvent B: Methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
 - Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μL.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for carboxylic acids.[7]
 - Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. For cis-pinonic acid (C10H16O3, MW = 184.23 g/mol), the deprotonated molecule [M-H]⁻ at m/z 183 is typically monitored.
- 3. Quantification:
- A calibration curve is prepared using authentic standards of cis-pinonic acid.
- The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

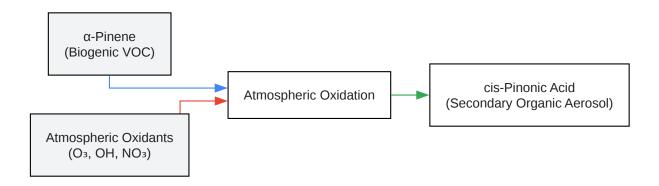




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Caption: Experimental workflow for the quantification of **cis-pinonic acid**.





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Caption: Formation pathway of **cis-pinonic acid** from α -pinene.

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